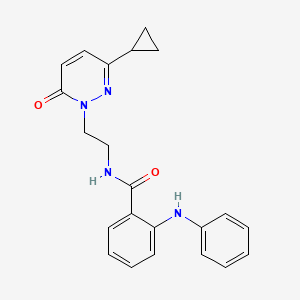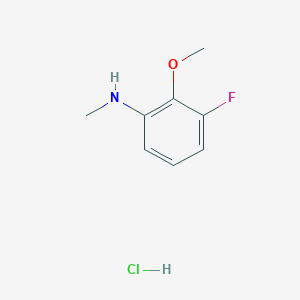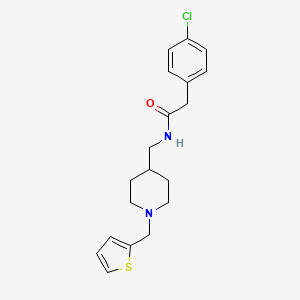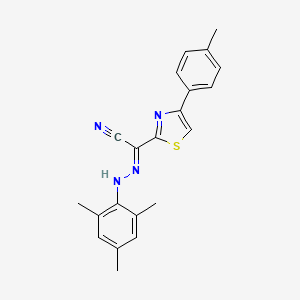![molecular formula C19H20BF4NO B2718038 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide CAS No. 745784-39-8](/img/structure/B2718038.png)
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide is a useful research compound. Its molecular formula is C19H20BF4NO and its molecular weight is 365.18. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Electrochemical Properties
Research on derivatives of tetraphenylethene, closely related to the specified compound, has been significant in understanding their synthesis and electrochemical properties. Studies by Schreivogel et al. (2006) explored the electrochemical behavior of tetrasubstituted tetraphenylethenes, providing insights into their potential applications in organic electronics and materials science. These compounds were investigated through cyclic voltammetry, showing unique electrochemical behaviors that could be relevant for developing new materials with specific electronic properties (Schreivogel et al., 2006).
Ligand Systems for Coordination Chemistry
Fujita et al. (2004) developed selective syntheses for partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, demonstrating an alternative to the calix[4]arene ligand system. These derivatives have applications in coordination chemistry, where they serve as preorganized ligands for metal ions. This research paves the way for the use of such compounds in creating more efficient catalysts and materials for capturing and sensing metal ions (Fujita et al., 2004).
Photovoltaic Applications
Wang et al. (2018) studied a nonfullerene acceptor with a main-chain twisted low-bandgap, demonstrating a power conversion efficiency of 13.2% in polymer solar cells. The research highlights the importance of structural modification in nonfullerene acceptors for achieving high performance in photovoltaic applications. Such studies indicate the potential of using derivatives of the compound for enhancing the efficiency of solar energy devices (Wang et al., 2018).
Enhanced Solubility and Stability in Organic Solvents
The introduction of silyl substituents into tetraphenylborate anions, as researched by Koten et al. (2001), results in enhanced solubility and stability in apolar organic solvents. This modification is crucial for the development of new materials and catalysts that require solubility in non-polar environments. The study offers a pathway to increasing the lipophilic character of tetraphenylborate derivatives, which could extend to the compound , enabling its use in a wider range of solvent-based applications (Koten et al., 2001).
Propriétés
IUPAC Name |
4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]phenol;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BF4/c1-19(2)16-6-4-5-7-17(16)20(3)18(19)13-10-14-8-11-15(21)12-9-14;2-1(3,4)5/h4-13H,1-3H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYITXOSVAUBMED-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)




![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)